molecular formula C16H21N3O4S B2967268 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide CAS No. 2097896-89-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2967268
CAS No.: 2097896-89-2
M. Wt: 351.42
InChI Key: LSTRQQREYYTDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide is a benzothiadiazole derivative characterized by a 1,3-dihydro-2λ⁶,1,3-benzothiadiazole core substituted with a cyclopropyl group and an ethyl chain terminating in an oxolane-3-carboxamide moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which is frequently exploited in medicinal chemistry and materials science for its ability to engage in π-π stacking and hydrogen bonding interactions . The oxolane (tetrahydrofuran) ring in the carboxamide group may enhance solubility or modulate pharmacokinetic properties compared to bulkier or more lipophilic substituents.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c20-16(12-7-10-23-11-12)17-8-9-18-14-3-1-2-4-15(14)19(13-5-6-13)24(18,21)22/h1-4,12-13H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTRQQREYYTDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, with an emphasis on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety known for its diverse biological activities. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.42 g/mol. The presence of the cyclopropyl group and dioxo functionality contributes to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight348.42 g/mol
SolubilitySoluble in organic solvents
PurityTypically ≥ 95%

Synthesis

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide involves several key steps:

  • Formation of the Benzothiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : This step typically requires specialized reagents to ensure high yields.
  • Final Coupling Reaction : The oxolane and carboxamide functionalities are introduced via amide coupling reactions.

Biological Activity

Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide exhibits various biological activities:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. The benzothiadiazole unit has been associated with anti-inflammatory effects in other compounds.

Anticancer Potential

Similar compounds containing the benzothiadiazole structure have shown promise in anticancer assays. The ability to modulate cell signaling pathways suggests potential therapeutic applications in oncology.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with specific receptors involved in disease processes.
  • Reactive Oxygen Species (ROS) Regulation : It may influence oxidative stress pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of benzothiadiazole significantly reduced pro-inflammatory cytokines in vitro.
    CompoundIC50 (µM)Activity Type
    Benzothiadiazole Derivative A5.0Anti-inflammatory
    Benzothiadiazole Derivative B7.5Anticancer
  • Anticancer Assays : In vitro assays indicated that compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide inhibited proliferation of cancer cell lines.
    Cell LineCompound Concentration (µM)% Inhibition
    MCF7 (Breast)1065%
    A549 (Lung)1070%

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazole Derivatives

Property Target Compound CAS 2097900-62-2 CAS 2097927-01-8
Core Structure 3-Cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dioxide 3-Cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dioxide 3-Cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dioxide
Side Chain Ethyl group → oxolane-3-carboxamide Ethyl group → 3,4-dimethoxyphenethyl acetamide Ethyl group → 3-chloro-2-methylbenzenesulfonamide
Functional Groups Carboxamide, oxolane Acetamide, 3,4-dimethoxyphenyl Sulfonamide, chloro, methyl
Molecular Formula Not explicitly provided (estimated: C₁₉H₂₂N₃O₄S) C₂₁H₂₅N₃O₅S C₂₀H₂₂ClN₃O₄S₂
Molecular Weight ~420 (estimated) 431.5 480.0

Physicochemical and Functional Implications

The sulfonamide group in CAS 2097927-01-8 is more polar than carboxamides, which may enhance solubility but reduce membrane permeability .

Electronic and Steric Effects :

  • The cyclopropyl group on the benzothiadiazole core in all three compounds likely imparts steric hindrance, affecting binding interactions in biological targets.
  • The chloro and methyl substituents in CAS 2097927-01-8 could modulate electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing receptor affinity or metabolic stability .

Potential Biological Relevance: While biological data for these compounds are unavailable in the provided evidence, benzothiadiazoles are frequently explored as kinase inhibitors, antimicrobial agents, or fluorescent probes. The N,O-bidentate directing group in unrelated amides (e.g., ) highlights the utility of amide functionalities in metal-catalyzed reactions, suggesting possible applications in synthetic chemistry for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.